molecular formula C17H16N2O3 B5120868 1,3-dimethyl-5-(1-naphthylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

1,3-dimethyl-5-(1-naphthylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5120868
M. Wt: 296.32 g/mol
InChI Key: QMUOMEHSESLNCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-5-(1-naphthylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as DMN, is a pyrimidine derivative that has been widely studied for its potential applications in various fields. DMN is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 329.37 g/mol.

Mechanism of Action

The exact mechanism of action of DMN is not fully understood. However, it has been suggested that DMN may exert its anti-tumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. DMN has also been found to inhibit the activity of certain enzymes that are involved in the inflammatory response, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
DMN has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. DMN has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to lipopolysaccharide (LPS) stimulation. In addition, DMN has been found to inhibit the replication of various viruses, including influenza virus and hepatitis C virus.

Advantages and Limitations for Lab Experiments

DMN has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. DMN is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, there are also some limitations to the use of DMN in lab experiments. It has been found to have low water solubility, which may limit its use in aqueous-based experiments. In addition, DMN may exhibit cytotoxicity at high concentrations, which may limit its use in certain cell-based assays.

Future Directions

There are several potential future directions for research on DMN. One area of interest is the development of new drugs based on the structure of DMN. DMN derivatives may have improved efficacy and reduced toxicity compared to the parent compound. Another area of interest is the development of new methods for the detection of metal ions using DMN as a fluorescent probe. Finally, further research is needed to fully understand the mechanism of action of DMN and its potential applications in the treatment of various diseases.

Synthesis Methods

DMN can be synthesized using a variety of methods, including the reaction of 1-naphthylmethylamine with dimethylmalonate in the presence of a base and a solvent. The resulting intermediate is then cyclized using a suitable reagent to yield DMN. Other methods of synthesis include the reaction of 1-naphthylmethylamine with ethyl acetoacetate or acetylacetone in the presence of a base and a solvent.

Scientific Research Applications

DMN has been extensively studied for its potential applications in various fields of science. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. DMN has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In recent years, DMN has gained attention for its potential use in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

1,3-dimethyl-5-(naphthalen-1-ylmethyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-18-15(20)14(16(21)19(2)17(18)22)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9,14H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUOMEHSESLNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=O)C)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-5-(naphthalen-1-ylmethyl)-1,3-diazinane-2,4,6-trione

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